![molecular formula C23H22N2O3S B2419935 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021039-87-1](/img/structure/B2419935.png)
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a methylbenzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline core, followed by the introduction of the benzoyl group and the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities, often involving rigorous quality control measures such as NMR, HPLC, and GC analyses.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Biological Activities
Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exhibits several promising biological activities:
Antimicrobial Properties
Compounds with similar structures have shown significant antimicrobial effects against various pathogens. The sulfonamide group is particularly noted for its ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis.
Anticancer Activity
Studies suggest that derivatives of tetrahydroquinoline can inhibit cancer cell proliferation. The unique interactions of this compound with cellular targets may lead to apoptosis in cancer cells.
Anti-inflammatory Effects
Given the structural similarities with known anti-inflammatory agents, this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the efficacy of this compound and its derivatives:
-
Antimicrobial Evaluation :
A study assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications in treating tuberculosis . -
Anticancer Studies :
Research has demonstrated that tetrahydroquinoline derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound were tested for their ability to inhibit tumor growth in vivo . -
Mechanistic Insights :
Investigations into the mechanism of action revealed that the compound interacts with specific molecular targets involved in cell signaling pathways related to cancer progression and inflammation .
Potential Applications
Given its diverse biological activities, this compound holds promise for applications in:
- Drug Development : As a lead compound for synthesizing new therapeutic agents targeting infectious diseases and cancer.
- Pharmacological Research : To explore its mechanism of action and potential side effects in clinical settings.
- Chemical Biology : As a tool compound for studying biological pathways and enzyme interactions.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide include:
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene-1-sulfonamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research.
Chemical Structure and Synthesis
The compound belongs to the class of quinoline derivatives , which are known for their pharmacological properties. The synthesis typically involves several steps, including:
- Formation of the Tetrahydroquinoline Core : This can be achieved through methods like the Biltz synthesis, where aniline derivatives react with ketones under acidic conditions.
- Acylation : The introduction of the benzoyl group is performed via Friedel-Crafts acylation.
- Sulfonation : Finally, the sulfonamide group is introduced through a sulfonation reaction.
The overall molecular formula is C19H22N2O3S, with a molecular weight of approximately 358.45 g/mol .
The biological activity of this compound involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It binds to receptors such as opioid receptors, potentially affecting pain perception and analgesic pathways .
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Analgesic Properties : Studies have highlighted its potential as an analgesic agent by acting on the μ-opioid receptor (MOR) .
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antimicrobial properties against various bacterial strains .
Comparative Biological Activity
Compound | Activity Type | Mechanism |
---|---|---|
This compound | Analgesic | MOR Agonist |
Similar Quinoline Derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound and its analogs:
- Anti-nociceptive Effects : In animal models (e.g., tail-flick test), compounds structurally related to this compound demonstrated significant anti-nociceptive effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the chemical structure can enhance potency and selectivity for specific receptors or enzymes .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-17-7-5-11-21(15-17)29(27,28)24-20-13-12-18-10-6-14-25(22(18)16-20)23(26)19-8-3-2-4-9-19/h2-5,7-9,11-13,15-16,24H,6,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMUZOSXIBDDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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